![molecular formula C9H8BrN3O2 B1517680 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 1092282-71-7](/img/structure/B1517680.png)
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Overview
Description
The compound “5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxadiazole ring is attached to a bromophenyl group and an amine group through a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would consist of an oxadiazole ring attached to a bromophenyl group and an amine group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties .Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and characterization of 1,3,4-oxadiazole derivatives, including compounds similar to "5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine," have been extensively studied. These compounds are synthesized through various chemical reactions, and their structures are characterized using techniques like NMR, IR, and X-ray crystallography. These studies contribute to understanding the chemical properties and potential applications of these compounds in different scientific domains (Zhu et al., 2021).
Biological Potentials
- Some derivatives of 1,3,4-oxadiazole have been studied for their antimicrobial activities. For instance, novel triazole derivatives synthesized from reactions involving primary amines have shown good to moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Antiproliferative Activities
- Research into 1,3,4-oxadiazole analogues has explored their antiproliferative activity against cancer cell lines. These studies aim to identify new compounds with potential anticancer properties, contributing to the development of novel therapeutic agents (Ahsan et al., 2018).
Chemical Sensing and Molecular Probes
- The development of chemical sensors and molecular probes using 1,3,4-oxadiazole derivatives has been reported. These compounds can serve as pH probes or chemosensors due to their unique chemical structures and properties, enabling their application in various scientific investigations and technological advancements (Diana et al., 2020).
properties
IUPAC Name |
5-[(4-bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIBOMVEPLOYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(O2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.